molecular formula C12H16N6O3 B1681062 [(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol CAS No. 280138-71-8

[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol

Cat. No.: B1681062
CAS No.: 280138-71-8
M. Wt: 292.29 g/mol
InChI Key: ATSMZGDYBPOXMZ-HTQZYQBOSA-N
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Preparation Methods

The synthesis of SPD-756 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through nucleophilic substitution and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product . Industrial production methods for SPD-756 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

SPD-756 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures (ranging from -78°C to room temperature), and specific catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

SPD-756 has been primarily studied for its potential use in the treatment of HIV infection. As a nucleoside reverse transcriptase inhibitor, it targets the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting this enzyme, SPD-756 can potentially prevent the virus from multiplying and spreading .

Mechanism of Action

SPD-756 exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. This enzyme is responsible for converting viral RNA into DNA, a critical step in the viral replication process. By binding to the active site of the enzyme, SPD-756 prevents the incorporation of nucleotides into the growing DNA chain, effectively halting viral replication . The molecular targets and pathways involved in this mechanism include the reverse transcriptase enzyme and the viral replication machinery.

Comparison with Similar Compounds

SPD-756 is similar to other nucleoside reverse transcriptase inhibitors, such as zidovudine, lamivudine, and tenofovir. SPD-756 has unique structural features and binding properties that may offer advantages in terms of potency, selectivity, and resistance profiles .

Similar compounds include:

SPD-756’s uniqueness lies in its specific molecular structure, which may confer distinct binding interactions with the reverse transcriptase enzyme, potentially leading to improved efficacy and reduced resistance development.

Properties

IUPAC Name

[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-12-16-10(15-6-1-2-6)9-11(17-12)18(5-14-9)7-4-20-8(3-19)21-7/h5-8,19H,1-4H2,(H3,13,15,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSMZGDYBPOXMZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4COC(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CO[C@H](O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280138-71-8
Record name BCH-13520
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280138718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BCH-13520
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WHM9I62P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Reactant of Route 2
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Reactant of Route 3
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Reactant of Route 4
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Reactant of Route 5
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol

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